(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
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Description
(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.
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Biological Activity
The compound (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its effects against various cancer cell lines and its mechanisms of action.
Chemical Structure and Properties
The compound can be described by its structural components:
- Benzo[d][1,2,3]triazole moiety, known for various biological activities.
- Azetidine ring , which is often involved in medicinal chemistry due to its ability to modulate biological targets.
- 4-Chlorophenyl sulfonyl group , which enhances the compound's pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,2,3]triazole scaffold exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to doxorubicin, a standard chemotherapeutic agent .
Table 1 summarizes the antiproliferative activities of similar compounds:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
(1H-benzo[d][1,2,3]triazol-5-yl) | A549 (Lung) | 2.4 | Histone deacetylase inhibition |
(related triazole compound) | MCF7 (Breast) | 1.8 | Histone deacetylase inhibition |
Doxorubicin | Various | 5.0 | DNA intercalation |
The primary mechanism through which the triazole derivatives exert their anticancer effects appears to be through the inhibition of histone deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, resulting in altered gene expression that promotes apoptosis in cancer cells .
In silico docking studies have suggested that these compounds bind effectively to the active sites of HDACs, further supporting their role as potential therapeutic agents against cancer .
Case Studies
A case study involving a series of synthesized triazole derivatives highlighted their efficacy against resistant cancer cell lines. The study reported that modifications on the triazole ring significantly influenced the biological activity and selectivity towards different cancer types. For example, a derivative with a sulfonamide group displayed enhanced activity against resistant strains compared to its parent compound .
Additional Biological Activities
Besides anticancer properties, compounds related to benzo[d][1,2,3]triazole have shown promise in other areas:
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENFIBGOVZPRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.